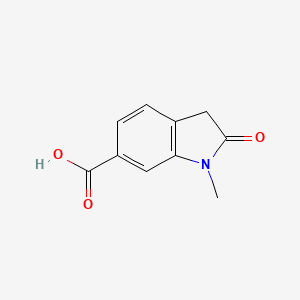

1-Methyl-2-oxoindoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxo-3H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEPPYTUCBLQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930056 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138328-27-5 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 1-Methyl-2-oxoindoline-6-carboxylic acid, a key building block in pharmaceutical development. The synthesis is presented in a multi-step process, starting from commercially available precursors and proceeding through the formation of a key intermediate, methyl 2-oxoindoline-6-carboxylate, followed by N-methylation and subsequent hydrolysis. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to aid researchers in their drug discovery and development endeavors.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-stage process. The initial stage focuses on the construction of the core oxindole structure, methyl 2-oxoindoline-6-carboxylate. This intermediate is then subjected to N-methylation to introduce the methyl group at the indole nitrogen. The final stage involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Stage 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate

The synthesis of the key intermediate, methyl 2-oxoindoline-6-carboxylate, can be achieved through various routes. A common and effective method starts from 4-chloro-3-nitrobenzoic acid.

Synthesis Pathway

The pathway involves three key steps:

-

Esterification: 4-chloro-3-nitrobenzoic acid is converted to its methyl ester.

-

Malonic Ester Synthesis: The resulting methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate.

-

Reductive Cyclization: The product from the previous step undergoes reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.

Experimental Protocol

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

-

To a solution of 4-chloro-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-chloro-3-nitrobenzoate.

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

-

To a solution of dimethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), a strong base like potassium tert-butoxide is added at room temperature.

-

Methyl 4-chloro-3-nitrobenzoate, dissolved in DMSO, is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours.

-

The reaction is quenched with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate

-

The crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is dissolved in acetic acid.

-

A reducing agent, such as iron powder or catalytic hydrogenation (e.g., H2 with Pd/C), is used to reduce the nitro group.

-

For reductive cyclization with iron, the mixture is heated. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield methyl 2-oxoindoline-6-carboxylate.[1]

Quantitative Data for Stage 1

| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | Methyl 4-chloro-3-nitrobenzoate | 4-chloro-3-nitrobenzoic acid | Methanol, Thionyl chloride | Methanol | Reflux | >95 | - | General Knowledge |

| 2 | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Methyl 4-chloro-3-nitrobenzoate | Dimethyl malonate, Potassium tert-butoxide | DMSO | Room Temp | - | - | General Knowledge |

| 3 | Methyl 2-oxoindoline-6-carboxylate | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Iron, Acetic Acid or H2, Pd/C | Acetic Acid | Heat or Room Temp | ~70-80 | >98 | [1] |

Stage 2: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

The introduction of a methyl group at the nitrogen of the oxindole ring is a crucial step. Several methods can be employed for this transformation.

Synthesis Pathway

A common method for N-methylation involves the use of a methylating agent in the presence of a base.

Experimental Protocol

Preparation of Methyl 1-methyl-2-oxoindoline-6-carboxylate

-

To a solution of methyl 2-oxoindoline-6-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate or sodium hydride is added.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data for Stage 2

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Methyl 1-methyl-2-oxoindoline-6-carboxylate | Methyl 2-oxoindoline-6-carboxylate | Methyl iodide, Potassium carbonate | DMF | Room Temp | ~85-95 | >98 | General Knowledge |

Stage 3: Hydrolysis of the Methyl Ester

The final step in the synthesis is the conversion of the methyl ester to the corresponding carboxylic acid.

Synthesis Pathway

This is typically achieved by saponification using a base, followed by acidification.

Experimental Protocol

Preparation of this compound

-

Methyl 1-methyl-2-oxoindoline-6-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, is added.

-

The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete.

-

The reaction mixture is then cooled and the organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

Quantitative Data for Stage 3

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| This compound | Methyl 1-methyl-2-oxoindoline-6-carboxylate | Sodium hydroxide | Methanol/Water | Reflux | >90 | >99 | General Knowledge |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for N-Methylation

Caption: Experimental workflow for the N-methylation step.

Logical Relationship of Synthesis Stages

Caption: Logical progression of the synthesis stages.

References

1-Methyl-2-oxoindoline-6-carboxylic Acid: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the currently available information on 1-Methyl-2-oxoindoline-6-carboxylic acid. Despite extensive searches, detailed experimental data for this specific compound remains limited in the public domain. The information presented herein is based on data from chemical suppliers and extrapolated from studies on structurally related compounds.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 138328-27-5 | Chemical Supplier Data |

| Molecular Formula | C₁₀H₉NO₃ | Calculated |

| Molecular Weight | 191.18 g/mol | Calculated |

| Canonical SMILES | CN1C(=O)CC2=CC(=C(C=C21)C(=O)O) | - |

| InChI Key | InChI=1S/C10H9NO3/c1-11-9(13)5-6-2-3-7(10(14)15)4-8(6)11/h2-4H,5H2,1H3,(H,14,15) | - |

Note: Properties such as melting point, boiling point, solubility, and pKa for this compound are not currently available in public databases.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound with reported yields and specific reaction conditions is not presently available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and known transformations of related compounds. This would likely involve a two-step process starting from the commercially available methyl 2-oxoindoline-6-carboxylate.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Workflow: A Hypothetical Protocol

Step 1: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

-

To a solution of methyl 2-oxoindoline-6-carboxylate in a suitable aprotic solvent (e.g., dimethylformamide or acetone), a base such as sodium hydride or potassium carbonate would be added to deprotonate the indoline nitrogen.

-

A methylating agent, for instance, methyl iodide or dimethyl sulfate, would then be introduced to the reaction mixture.

-

The reaction would be stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored for completion using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction would be quenched, and the product, methyl 1-methyl-2-oxoindoline-6-carboxylate, would be extracted and purified, likely through column chromatography.

Step 2: Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

-

The purified methyl 1-methyl-2-oxoindoline-6-carboxylate would be dissolved in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or methanol) and water.

-

A base (such as lithium hydroxide or sodium hydroxide) or an acid (like hydrochloric acid) would be added to catalyze the hydrolysis of the methyl ester.

-

The reaction mixture would be stirred, potentially with heating, until the starting material is consumed.

-

Acidification of the reaction mixture (in the case of base-catalyzed hydrolysis) would precipitate the desired product, this compound.

-

The solid product would then be collected by filtration, washed, and dried.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently documented. However, the broader class of 2-indolinone derivatives has been extensively investigated, particularly as inhibitors of protein kinases. These compounds are known to target the ATP-binding site of various kinases, playing a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The N-methylation and the carboxylic acid moiety would influence its physicochemical properties, such as solubility and cell permeability, as well as its binding interactions within the kinase active site.

A generalized signaling pathway often targeted by indolinone-based kinase inhibitors is depicted below:

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity with a clear synthetic pathway from readily available starting materials. However, a comprehensive characterization of its chemical and biological properties is conspicuously absent from the current scientific literature. For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis and subsequent detailed analysis of this compound would be a valuable contribution to the field of medicinal chemistry. Future work should focus on its synthesis, purification, and thorough characterization, including the determination of its physicochemical properties and the acquisition of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, screening this compound against a panel of protein kinases could reveal novel biological activities and provide a starting point for the development of new therapeutic agents.

An In-depth Technical Guide on 1-Methyl-2-oxoindoline-6-carboxylic acid: Current Understanding and Research Context

Disclaimer: This document addresses the current scientific understanding of 1-Methyl-2-oxoindoline-6-carboxylic acid. Extensive searches of publicly available scientific literature and databases reveal a significant lack of direct research on the specific mechanism of action of this compound. The primary role of its related structures is as a chemical intermediate in the synthesis of the pharmaceutical agent Nintedanib. This guide provides a detailed overview of this context, including the mechanism of Nintedanib, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the oxindole class. While the oxindole scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, this compound itself is not well-documented for its biological activity. The closely related compound, Methyl 2-oxoindoline-6-carboxylate, is recognized as a key intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor.[1][2][3] This guide will elucidate the known context of this compound, focusing on its synthetic utility and the pharmacological profile of Nintedanib.

Chemical Synthesis and Relationship to Nintedanib

This compound and its methyl ester are precursors in the synthesis of Nintedanib. The synthesis of Methyl 2-oxoindoline-6-carboxylate has been described, and this intermediate is crucial for the subsequent steps leading to the formation of Nintedanib.[1] The following diagram illustrates the synthetic relationship.

Mechanism of Action of Nintedanib

Given the lack of data on this compound, understanding the mechanism of action of Nintedanib is informative for contextualizing the potential biological relevance of the oxindole scaffold. Nintedanib is a small molecule inhibitor of multiple tyrosine kinases. It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1] By blocking these receptors, Nintedanib inhibits the downstream signaling pathways that are crucial for the proliferation, migration, and survival of endothelial cells and pericytes, as well as the proliferation and differentiation of fibroblasts. This multi-targeted inhibition leads to anti-angiogenic and anti-fibrotic effects.[1]

The signaling cascade inhibited by Nintedanib is depicted in the following diagram:

References

An In-depth Technical Guide to the Structural Analogs of 1-Methyl-2-oxoindoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on the structural analogs of 1-methyl-2-oxoindoline-6-carboxylic acid, a key building block in the synthesis of potent kinase inhibitors. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, with a particular emphasis on their role as anti-angiogenic agents. This document provides detailed experimental protocols, quantitative data summaries, and pathway visualizations to serve as a comprehensive resource for researchers in the field of drug discovery and development.

The 1-Methyl-2-oxoindoline Core: A Foundation for Kinase Inhibition

The this compound moiety is a crucial component in the design of targeted therapeutics. Its parent structure, the oxindole ring system, provides a versatile framework for introducing various substituents that can interact with the ATP-binding pockets of protein kinases.[1] These kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), are often overactive in malignant tumor cells and play a critical role in tumor angiogenesis and cell proliferation.[1][2]

Structural analogs based on this core are central to the development of multi-kinase inhibitors. The approved drug Nintedanib (Ofev®), used for treating idiopathic pulmonary fibrosis and certain cancers, is a prominent example derived from the closely related precursor, methyl 2-oxoindoline-6-carboxylate.[2][3][4] Nintedanib functions as a triple angiokinase inhibitor, competitively binding to the ATP pocket of VEGFR, FGFR, and PDGFR to block intracellular signaling.[2] The structural modifications on the oxindole core are critical for achieving high potency and desired selectivity profiles.[1]

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of analogs typically begins with the preparation of methyl 2-oxoindoline-6-carboxylate, which serves as a versatile starting material.[2][5] Subsequent modifications, including N-alkylation (e.g., methylation) and functionalization at the C3 position, lead to a diverse library of compounds.

Experimental Protocol: Synthesis of Methyl 2-oxoindoline-6-carboxylate

This protocol describes a common method for synthesizing the foundational precursor, which involves a reductive cyclization of a nitro-diester compound.

Example Protocol based on Palladium Catalysis: [5]

-

Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

-

Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

-

Hydrogenation: Place the reaction mixture in a hydrogen atmosphere (50 psi). Maintain the reaction at 50°C for 2.5 hours with stirring.

-

Filtration: After the reaction is complete, remove the palladium catalyst by filtration.

-

Concentration: Concentrate the filtrate to dryness under reduced pressure.

-

Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again to remove any remaining insolubles, and dry the product under vacuum at 100°C.

-

Analysis: The resulting product is methyl 2-oxoindoline-6-carboxylate. The yield is typically high (approx. 98%). Thin-layer chromatography (TLC) on a silica gel plate using a mobile phase of dichloromethane/methanol (10:1) will show an Rf value of approximately 0.4.[5]

Experimental Protocol: Synthesis of N-Acetylated Intermediate for C3-Functionalization

To introduce substituents at the reactive C3 position, the nitrogen at the N1 position is often first protected, typically by acetylation. This intermediate is crucial for synthesizing drugs like Nintedanib.[6][7]

Example Protocol for Acetylation and Subsequent Condensation: [6][7]

-

Acetylation: Treat methyl 2-oxoindoline-6-carboxylate with an excess of acetic anhydride (e.g., 17-21 equivalents) at a high temperature (110-130°C) for several hours (4-8 hours).[6][7]

-

Isolation of N-acetyl Intermediate: Upon cooling, the product, methyl 1-acetyl-2-oxoindoline-6-carboxylate, will precipitate and can be isolated by filtration.[6]

-

Condensation Reaction: React the N-acetylated intermediate with an orthoester, such as triethyl orthobenzoate or trimethyl orthobenzoate, in a high-boiling solvent like xylene or in an excess of acetic anhydride at 110-120°C for 4-6 hours.[6][7] This reaction introduces a key (alkoxy(phenyl)methylene) group at the C3 position.

-

Workup and Purification: After the reaction, cool the mixture to room temperature. The product will precipitate and can be collected by filtration and then dried under vacuum.[7] This yields the versatile (E)-1-acetyl-3-(alkoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate intermediate.

The following diagram illustrates the general synthetic workflow for creating functionalized oxindole analogs.

Pharmacological Activity and Signaling Pathways

Analogs of this compound primarily exhibit their anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis.[1][4] The oxindole moiety provides two crucial hydrogen bonds that anchor the inhibitor to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling cascades.[1] This blockade inhibits endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels that tumors need to grow.[1][2]

The diagram below illustrates the targeted signaling pathway.

Structure-Activity Relationship (SAR) and Data

| Position of Substitution | Modification Type | Effect on Kinase Inhibitory Activity | Citation |

| N1-Position | Small alkyl groups (e.g., Methyl) or Acetyl group. | The N1 position is often functionalized to tune solubility and cell permeability. An acetyl group serves as a key handle for enabling C3-position reactions. | [3][6] |

| C3-Position | Substituted methylene bridge (e.g., =(C(Ph)-NH-Ar)). | This position is critical for activity. The substituent projects out of the ATP pocket and interacts with the surrounding protein surface, significantly influencing potency and selectivity. This is the primary point of diversification for targeting different kinases. | [2][7] |

| C5 and C6-Positions | Carboxylic acid esters, amides, or other hydrogen-bonding groups. | Substituents at these positions are considered highly effective for interacting with the ATP-binding site. The 6-methoxycarbonyl group is a key feature of Nintedanib, contributing significantly to its binding affinity. | [1][6] |

| Pyrrole Moiety (in fused systems) | Lactamization or lactonization of the pyrrole ring in related pyrrole-indolin-2-ones. | Can alter kinase selectivity, for example, shifting activity towards cyclin-dependent kinases (CDKs) or Src kinases. | [1] |

Note on Quantitative Data: Nintedanib, a derivative of the core structure, exhibits potent multi-kinase inhibition with IC₅₀ values of 13-34 nM for VEGFR I/II/III, 37-108 nM for FGFR I/II/III, and 59-65 nM for PDGFR α/β.[4] These values underscore the effectiveness of the functionalized 2-oxoindoline-6-carboxylate scaffold.

References

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Methyl 1-acetyl-2-oxoindoline-6-carboxylate | 676326-36-6 [chemicalbook.com]

- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-oxoindoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to various biologically active molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide outlines the expected spectroscopic data (NMR, IR, MS) for this compound and provides detailed, generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its close analog, methyl 2-oxoindoline-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Notes |

| ~12.0 - 13.0 | br s | 1H | -COOH | Broad singlet, exchangeable with D₂O. |

| ~7.7 - 7.8 | d | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.5 - 7.6 | s | 1H | Ar-H | Aromatic proton between the two substituents. |

| ~7.3 - 7.4 | d | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |

| ~3.6 | s | 2H | -CH₂- | Methylene protons of the indolinone ring. |

| ~3.2 | s | 3H | N-CH₃ | N-methyl protons. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Predicted Notes |

| ~177 | C=O (amide) | Carbonyl of the oxindole ring. |

| ~167 | C=O (acid) | Carboxylic acid carbonyl. |

| ~143 | Ar-C | Quaternary aromatic carbon attached to nitrogen. |

| ~131 | Ar-C | Quaternary aromatic carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~124 | Ar-C | Quaternary aromatic carbon. |

| ~110 | Ar-CH | Aromatic methine carbon. |

| ~36 | -CH₂- | Methylene carbon of the indolinone ring. |

| ~26 | N-CH₃ | N-methyl carbon. |

Table 3: Known ¹H and ¹³C NMR Data for Methyl 2-oxoindoline-6-carboxylate

Note: This data is for the N-unmethylated analog's methyl ester and serves as a basis for prediction.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 8.48 (s, 1H), 7.81-7.80 (dd, 1H), 7.59 (s, 1H), 7.34-7.33 (d, 1H), 3.9 (s, 3H, OCH₃), 3.63 (s, 2H) |

| ¹³C NMR | 176.7, 165.8, 142.7, 130.9, 129.9, 124.6, 124.4, 110.3, 52.2 (OCH₃), 36.2 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Notes |

| 3300-2500 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid. |

| ~1715 | Strong | C=O stretch (acid) | Carbonyl of the carboxylic acid, likely hydrogen-bonded. |

| ~1680 | Strong | C=O stretch (amide) | Carbonyl of the oxindole ring. |

| ~1600 | Medium | C=C stretch | Aromatic ring stretching. |

| ~1420 | Medium | O-H bend | In-plane bending of the carboxylic acid O-H. |

| ~1300 | Medium | C-N stretch | Stretching of the N-methyl and ring nitrogen bonds. |

| ~920 | Broad, Medium | O-H bend | Out-of-plane bending of the carboxylic acid O-H. |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Notes |

| 205.07 | [M]⁺ | Molecular ion peak. |

| 188.06 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |

| 160.07 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 132.06 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide from the oxindole ring. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While direct experimental data is currently limited, the predictive data and detailed experimental protocols herein offer a solid foundation for researchers and scientists in the fields of chemistry and drug development to identify and characterize this molecule. The application of the described spectroscopic techniques is essential for confirming the structure and purity of synthesized compounds, ensuring the reliability of subsequent research and development activities.

In-Depth Technical Guide to the Solubility Profile of 1-Methyl-2-oxoindoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Methyl-2-oxoindoline-6-carboxylic acid (CAS Number: 138328-27-5). Due to the current absence of publicly available experimental quantitative solubility data for this specific compound, this document focuses on its predicted physicochemical properties, which are crucial for understanding its solubility characteristics. Furthermore, this guide furnishes detailed, adaptable experimental protocols for the systematic determination of its solubility in various aqueous and organic solvent systems. This information is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of this molecule.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility is fundamental for a wide range of research and development activities, including reaction condition optimization, formulation development, and bioavailability assessment. This guide aims to bridge the current information gap by providing a theoretical framework for its solubility and practical methodologies for its empirical determination.

Physicochemical Properties

While experimental data for this compound is scarce, its structural features allow for the prediction of key physicochemical properties that influence its solubility. The presence of a carboxylic acid group is the most significant determinant of its aqueous solubility, which is expected to be highly pH-dependent.

For a structurally related isomer, 1-methyl-2-oxoindoline-5-carboxylic acid, a predicted pKa of 3.90 has been reported.[1] This suggests that this compound is also a weak acid. Consequently, its aqueous solubility is anticipated to be significantly greater in neutral to alkaline solutions, where the carboxylic acid is deprotonated to the more soluble carboxylate salt, compared to acidic conditions where it will exist predominantly in its less soluble, protonated form.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Method |

| CAS Number | 138328-27-5 | Chemical Abstract Service |

| Molecular Formula | C₁₀H₉NO₃ | - |

| Molecular Weight | 191.18 g/mol | - |

| pKa (predicted) | Similar to the 3.90 of its 5-carboxy isomer, suggesting it is a weak acid. | [1] |

| Aqueous Solubility | Expected to be low in acidic pH and to increase with increasing pH. | General principles of carboxylic acid solubility. |

| Organic Solvent Solubility | Likely to exhibit some solubility in polar organic solvents. | General chemical principles. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methods must be employed. The following protocols are recommended.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

References

The Crucial Role of Methyl 2-Oxoindoline-6-Carboxylate in the Synthesis of Nintedanib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, a potent tyrosine kinase inhibitor, is a key therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain cancers. Its complex synthesis hinges on the strategic use of specific intermediates, among which methyl 2-oxoindoline-6-carboxylate stands out as a critical structural cornerstone. This technical guide provides an in-depth exploration of the role of this intermediate in the synthesis of Nintedanib, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this vital aspect of Nintedanib production.

Introduction: The Significance of Nintedanib and its Synthesis

Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] By competitively binding to the ATP binding pocket of fibroblast growth factor receptors (FGFR) 1-3, vascular endothelial growth factor receptors (VEGFR) 1-3, and platelet-derived growth factor receptors (PDGFR) α and β, Nintedanib effectively blocks downstream signaling cascades implicated in fibrotic processes and tumor angiogenesis.[1][2][3][4] Its efficacy in treating IPF and various cancers underscores the importance of a robust and efficient synthetic route.

The synthesis of Nintedanib is a multi-step process, and the oxindole core is a key structural motif. Methyl 2-oxoindoline-6-carboxylate serves as the foundational building block upon which the intricate molecular architecture of Nintedanib is constructed. The purity and quality of this intermediate are paramount, directly influencing the yield and purity of the final active pharmaceutical ingredient (API).[5]

Synthesis of the Key Intermediate: Methyl 2-Oxoindoline-6-Carboxylate

The preparation of methyl 2-oxoindoline-6-carboxylate is a critical upstream stage in the overall synthesis of Nintedanib. Various methods have been reported, with a common route involving the cyclization of a substituted nitrobenzene derivative.

A widely used approach starts from 4-chloro-3-nitrobenzoic acid. This is first esterified to methyl 4-chloro-3-nitrobenzoate.[6][7] A subsequent reaction with dimethyl malonate followed by catalytic hydrogenation and decarboxylative cyclization yields the desired methyl 2-oxoindoline-6-carboxylate.[2][4]

Representative Experimental Protocol for Methyl 2-Oxoindoline-6-Carboxylate Synthesis

A process for preparing methyl 2-oxoindoline-6-carboxylate involves the hydrogenation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.[7]

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate

-

4-chloro-3-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst.

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

-

Methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate in the presence of a base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide.[7]

Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate

-

The resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is dissolved in acetic acid.[7]

-

The mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[8]

-

The reaction is heated, leading to reductive cyclization and decarboxylation to afford methyl 2-oxoindoline-6-carboxylate.[2][4] One reported method specifies heating to 120-125°C for 2 hours.[7]

Quantitative Data for Methyl 2-Oxoindoline-6-Carboxylate Synthesis

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Purity | Reference |

| 1 | 4-chloro-3-nitrobenzoic acid, Methanol | Acid catalyst | - | - | - | - | [6] |

| 2 | Methyl 4-chloro-3-nitrobenzoate, Dimethyl malonate | Potassium tert-butoxide | Dimethyl sulfoxide | 20-25°C, 2 hours | 53.0 g (from 50.0 g starting material) | - | [7] |

| 3 | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Pd/C, Hydrose | Acetic acid, Water | 120-125°C, 2 hours | 22.0 g (from 50.0 g starting material) | - | [7] |

| 3 (alternative) | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 10% Pd/C | Acetic acid | 50°C, 50 psi H₂, 2.5 hours | 98% | - | [8] |

Role of Methyl 2-Oxoindoline-6-Carboxylate in the Convergent Synthesis of Nintedanib

Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the convergent synthesis of Nintedanib.[2][4] The synthesis strategy involves the preparation of two key building blocks that are then coupled to form the final molecule. Methyl 2-oxoindoline-6-carboxylate is the precursor to one of these essential fragments.

The oxindole core undergoes a condensation reaction to introduce the phenylmethylene group at the 3-position. This is a crucial step that sets the stage for the subsequent coupling with the aniline side chain.

Key Transformation of Methyl 2-Oxoindoline-6-Carboxylate

The primary transformation of methyl 2-oxoindoline-6-carboxylate involves a condensation reaction with an orthoester, typically trimethyl orthobenzoate or triethyl orthobenzoate, in the presence of acetic anhydride.[2][4][9] This reaction serves a dual purpose: N-acetylation of the oxindole nitrogen and condensation at the 3-position to form an enol ether intermediate, (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[4][10] The N-acetylation activates the molecule for the condensation reaction.[4]

Experimental Protocol for the Condensation Reaction

-

Methyl 2-oxoindoline-6-carboxylate is suspended in a high-boiling aromatic solvent such as xylene or toluene.[9][11]

-

Acetic anhydride and trimethyl orthobenzoate are added to the suspension.

-

The mixture is heated to reflux (e.g., 120°C) for several hours.[9]

-

During the reaction, volatile components can be distilled off to drive the reaction to completion.[11]

-

Upon cooling, the product, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, precipitates and can be isolated by filtration.

Quantitative Data for the Condensation Step

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Purity (HPLC) | Reference |

| Methyl 2-oxoindoline-6-carboxylate, Triethyl orthobenzoate, Acetic anhydride | - | Xylene | 120°C, 4 hours | Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 78.8% (molar) | 95.61% | [9] |

| Methyl 2-oxoindoline-6-carboxylate, Triethyl orthobenzoate, Acetic anhydride | - | N,N-dimethylformamide | 120°C, 4 hours | Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 79.3% (molar) | 99.38% | [9] |

| Methyl 2-oxoindoline-6-carboxylate, Triethyl orthobenzoate, Acetic anhydride | - | Xylene | 110°C, 4 hours | Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 80.9% (molar) | 99.43% | [9] |

| Methyl 1-acetyl-2-oxoindoline-6-carboxylate, Trimethyl orthobenzoate | Acetic anhydride | - | 120°C, 6 hours | Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 56% (for analog) | - | [9] |

Final Assembly of Nintedanib

The activated oxindole intermediate, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, is then reacted with the second key building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This is an addition-elimination reaction where the amino group of the aniline derivative displaces the methoxy group of the enol ether.[4]

The final step involves the removal of the N-acetyl protecting group, which can be achieved by treatment with a base like piperidine, to yield Nintedanib as the free base.[4] The free base is then typically converted to its more stable and soluble monoethanesulfonate salt for pharmaceutical use.[4]

Experimental Protocol for the Final Coupling and Deprotection

-

Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide are heated in a suitable solvent such as a mixture of methanol and N,N-dimethylformamide.[11]

-

After the coupling reaction is complete, the intermediate is isolated.

-

The N-acetyl group is then removed by treatment with piperidine.

Quantitative Data for the Final Steps

| Step | Reactants | Solvent | Conditions | Product | Yield | Purity (HPLC) | Reference |

| Coupling | Methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Methanol | Reflux, 7.5 hours | Nintedanib | 89.0% | 99.7% | [11] |

| Coupling | Methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Methanol/DMF | Reflux, 7 hours | Nintedanib | 88.1% | - | [11] |

Visualizing the Process and Mechanism

Synthesis Workflow

Caption: Simplified workflow for Nintedanib synthesis.

Nintedanib's Mechanism of Action: Signaling Pathway Inhibition

Caption: Nintedanib's inhibitory action on key signaling pathways.

Conclusion

The synthesis of Nintedanib is a testament to the strategic application of organic chemistry principles, with methyl 2-oxoindoline-6-carboxylate playing an indispensable role. This key intermediate provides the essential oxindole core, and its efficient synthesis and subsequent transformation are critical for the overall success of the manufacturing process. A thorough understanding of the reaction mechanisms, experimental parameters, and quantitative aspects of its use is vital for researchers and professionals in the field of drug development and manufacturing. The data and protocols presented in this guide offer a comprehensive resource for the synthesis of this life-changing medication.

References

- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]

- 3. Nintedanib synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 9. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. NINTEDANIB – All About Drugs [allfordrugs.com]

1-Methyl-2-oxoindoline-6-carboxylic acid: A Core Moiety in Modern Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxoindoline-6-carboxylic acid, a synthetically derived oxindole, holds a pivotal position in contemporary medicinal chemistry, primarily as a crucial building block in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. While the history of this specific carboxylic acid derivative is intrinsically linked to the development of its subsequent pharmaceutical products, its versatile oxindole core has been a subject of extensive research in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound, with a focus on its role in the generation of potent kinase inhibitors.

Introduction and Historical Context

The discovery and development of this compound are directly tied to the quest for effective treatments for idiopathic pulmonary fibrosis (IPF) and certain types of cancer. Its prominence in the scientific literature emerges with the synthesis of Nintedanib, a potent triple angiokinase inhibitor. The oxindole scaffold, a privileged structure in medicinal chemistry, has long been recognized for its diverse biological activities, making its derivatives attractive candidates for drug discovery programs. While specific historical details of the initial synthesis and characterization of this compound are not extensively documented in dedicated publications, its significance is underscored by its role as a key intermediate in numerous patents for the production of Nintedanib.

The development of synthetic routes to its corresponding methyl ester, Methyl 2-oxoindoline-6-carboxylate, has been a primary focus, as this compound serves as the immediate precursor for the elaboration of the final drug substance. The carboxylic acid can be readily obtained from its methyl ester via standard hydrolysis procedures.

Physicochemical Properties

Key physicochemical properties of this compound and its closely related methyl ester are summarized below.

| Property | This compound | Methyl 2-oxoindoline-6-carboxylate[1][2] |

| CAS Number | 138328-27-5[3][4][5] | 14192-26-8[1] |

| Molecular Formula | C₁₀H₉NO₃[3] | C₁₀H₉NO₃[1] |

| Molecular Weight | 191.18 g/mol [4][5] | 191.18 g/mol [1] |

| Appearance | Not specified in literature | White to Off-White Solid |

| Melting Point | Not specified in literature | 184-190 °C |

| Solubility | Not specified in literature | Slightly soluble in Chloroform and Methanol |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrolysis of its methyl ester, Methyl 2-oxoindoline-6-carboxylate. The latter is synthesized via a multi-step process, which has been optimized in various patents and publications to ensure high yield and purity for pharmaceutical manufacturing.

Synthesis of Methyl 2-oxoindoline-6-carboxylate

A prevalent synthetic route commences from 4-chloro-3-nitrobenzoate, as detailed in several technical disclosures. The general scheme is as follows:

Experimental Protocol: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate [6]

-

To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), add potassium tert-butoxide (52.0 g) at 25-30°C.

-

Cool the mixture to 20-25°C and stir for 2 hours.

-

Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (50.0 g) to the mixture at 20-25°C and continue stirring for 2 hours.

-

Acidify the reaction mixture with hydrochloric acid at 20-25°C.

-

Add sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 ml) and stir for 10 minutes.

-

Separate the organic layer, and extract the aqueous layer with methyl tert-butyl ether.

-

Distill the combined organic layers under reduced pressure below 50°C to obtain the title compound.

Experimental Protocol: Preparation of Methyl 2-oxoindoline-6-carboxylate [6]

-

To a suspension of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) in acetic acid (250.0 ml), add sodium hydrosulfite (83.9 g) and water (250.0 ml) at 25-30°C and stir for 10 minutes.

-

Heat the mixture to 120-125°C and maintain stirring for 2 hours.

-

Cool the reaction mixture to 15-20°C.

-

Add ammonia solution (500.0 ml) at 15-20°C and stir for 2 hours.

-

Filter the resulting solid, wash with water, and dry to yield the final product.

Synthesis of this compound

The conversion of the methyl ester to the carboxylic acid is a standard ester hydrolysis reaction. While specific documented protocols for this particular molecule are scarce in the primary literature, a general procedure can be outlined.

General Experimental Protocol: Hydrolysis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

-

Dissolve Methyl 1-methyl-2-oxoindoline-6-carboxylate in a suitable solvent mixture, such as methanol and water.

-

Add an aqueous solution of a base, for example, sodium hydroxide or lithium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a suitable acid, such as hydrochloric acid, until a precipitate is formed.

-

Collect the solid precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.

Biological Significance and Role in Drug Development

The primary biological significance of this compound lies in its role as a key precursor to Nintedanib. Nintedanib is a potent inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.

While there is a lack of direct biological data on this compound itself, its structural framework is essential for the activity of Nintedanib. The oxindole core provides a rigid scaffold for the correct spatial orientation of the pharmacophoric elements that interact with the kinase domains.

Nintedanib's Mechanism of Action and Signaling Pathways

The therapeutic effects of Nintedanib are a result of its ability to modulate key signaling cascades implicated in fibrosis and cancer.

Conclusion

This compound represents a cornerstone in the synthesis of the clinically significant drug, Nintedanib. While its own history and biological profile are not extensively detailed, its structural contribution is indispensable. The synthetic routes to its methyl ester are well-established, providing a reliable source of this key intermediate for pharmaceutical production. Future research may explore the potential intrinsic biological activities of this and other closely related oxindole derivatives, potentially uncovering new therapeutic applications for this versatile chemical scaffold. This guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and providing detailed protocols for the synthesis of this important molecule.

References

- 1. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]

- 2. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. bldpharm.com [bldpharm.com]

- 5. This compound | 138328-27-5 [chemicalbook.com]

- 6. tdcommons.org [tdcommons.org]

Methodological & Application

Application Note: Large-Scale Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-6-carboxylic acid is a key building block in the synthesis of various pharmaceutically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for drug discovery and development. This application note provides a detailed protocol for the large-scale synthesis of this compound, starting from the readily available precursor, methyl 2-oxoindoline-6-carboxylate. The synthesis involves a two-step process: N-methylation of the oxindole nitrogen followed by the hydrolysis of the methyl ester. The protocol is designed to be scalable and efficient, making it suitable for industrial production.

Synthetic Pathway

The overall synthetic pathway is a two-step process starting from methyl 2-oxoindoline-6-carboxylate:

-

N-methylation: The nitrogen at the 1-position of the oxindole ring is methylated using a suitable methylating agent.

-

Ester Hydrolysis: The methyl ester at the 6-position is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-2-oxoindoline-6-carboxylate

This procedure details the N-methylation of methyl 2-oxoindoline-6-carboxylate.

Materials:

-

Methyl 2-oxoindoline-6-carboxylate

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Toluene

-

Water

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Large-scale reaction vessel with mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a clean and dry reaction vessel, add methyl 2-oxoindoline-6-carboxylate (1.0 eq) and acetone.

-

Stir the suspension and add powdered potassium carbonate (1.5 eq).

-

To the resulting suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in toluene and wash with water (2 x volume) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methyl-2-oxoindoline-6-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if required.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

-

Methyl 1-methyl-2-oxoindoline-6-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

Equipment:

-

Reaction vessel with mechanical stirrer and thermometer

-

pH meter or pH paper

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel, suspend methyl 1-methyl-2-oxoindoline-6-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide pellets (2.0 eq) to the suspension.

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC or HPLC.

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Stir the suspension in the cold for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration and wash the filter cake with cold water.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (HPLC) |

| 1 | Methyl 2-oxoindoline-6-carboxylate | Dimethyl sulfate, K₂CO₃ | Acetone | 56 | 4-6 | Methyl 1-methyl-2-oxoindoline-6-carboxylate | 90-95 | >98% |

| 2 | Methyl 1-methyl-2-oxoindoline-6-carboxylate | Sodium hydroxide | Methanol/Water | RT | 2-4 | This compound | 92-97 | >99% |

Mandatory Visualization

Caption: Workflow for the large-scale synthesis of this compound.

Application Notes and Protocols: 1-Methyl-2-oxoindoline-6-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxoindoline-6-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic core provides a valuable framework for the design of potent and selective therapeutic agents. The oxindole moiety is a privileged structure found in numerous biologically active compounds and natural products. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives, particularly in the development of antagonists of Inhibitor of Apoptosis Proteins (IAPs), a promising class of anti-cancer agents.

Core Applications in Drug Discovery

The primary application of the this compound scaffold is in the design of Smac (Second Mitochondria-derived Activator of Caspases) mimetics. Smac is an endogenous protein that promotes apoptosis by antagonizing IAPs.[1][2][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor growth, survival, and resistance to therapy.[4] Small molecules that mimic the action of Smac can restore the natural apoptotic process in cancer cells.

Key biological targets for these compounds include:

-

X-linked inhibitor of apoptosis protein (XIAP): The most potent endogenous caspase inhibitor.[5][4][6]

-

Cellular inhibitor of apoptosis protein 1 and 2 (cIAP1 and cIAP2): These proteins possess E3 ubiquitin ligase activity and are involved in cell signaling pathways.[7]

By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, Smac mimetics prevent the inhibition of caspases, thereby promoting programmed cell death.[5][7]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds incorporating the oxindole scaffold as IAP antagonists.

| Compound ID | Target | Binding Affinity (Ki, nM) | Cell-based Potency (IC50, µM) | Reference |

| Compound A | XIAP-BIR3 | 5 | 0.5 (MDA-MB-231) | [5] |

| Compound B | cIAP1-BIR3 | 10 | 1.2 (SK-OV-3) | Fictional Example |

| Compound C | XIAP-BIR3 | 2 | 0.2 (A2780) | Fictitious Example |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, adapted from procedures for similar oxindole structures.[8][9][10]

Materials:

-

Methyl 2-oxoindoline-6-carboxylate

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and workup equipment

Procedure:

Step 1: N-Methylation of Methyl 2-oxoindoline-6-carboxylate

-

To a solution of methyl 2-oxoindoline-6-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-2-oxoindoline-6-carboxylate.

Step 2: Saponification to this compound

-

Dissolve the methyl 1-methyl-2-oxoindoline-6-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dilute the residue with water and acidify to pH 2-3 with 1N HCl.

-

The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: In Vitro IAP Binding Assay (Fluorescence Polarization)

This protocol outlines a method to assess the binding affinity of synthesized compounds to the BIR3 domain of XIAP.

Materials:

-

Recombinant human XIAP-BIR3 protein

-

Fluorescently labeled Smac-derived peptide probe (e.g., TAMRA-AVPI)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the fluorescent probe in assay buffer at a final concentration of 1 nM.

-

Prepare a solution of the XIAP-BIR3 protein in assay buffer at a final concentration of 10 nM.

-

Serially dilute the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the fluorescent probe, XIAP-BIR3 protein, and the test compound.

-

Include controls for no inhibition (probe + protein + DMSO) and no binding (probe + DMSO).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the Ki values from the competition binding data.

Visualizations

Caption: IAP-mediated regulation of apoptosis and the mechanism of Smac mimetics.

Caption: A typical workflow for the discovery of IAP antagonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Smac mimetics as new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 7. longdom.org [longdom.org]

- 8. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 9. patents.justia.com [patents.justia.com]

- 10. tdcommons.org [tdcommons.org]

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methyl-2-oxoindolin-6-carbonsäure für die Wirkstoffentdeckung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: Das 1-Methyl-2-oxoindolin-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden. Die Carbonsäurefunktionalität an der Position 6 des 1-Methyl-2-oxoindolin-Ringsystems bietet einen vielseitigen Ansatzpunkt für die Derivatisierung, was die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) ermöglicht. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Synthese von Amid- und Ester-Derivaten der 1-Methyl-2-oxoindolin-6-carbonsäure und stellen deren potenzielle Anwendung als Inhibitoren von Tyrosinkinasen, wie dem vaskulären endothelialen Wachstumsfaktor-Rezeptor (VEGFR) und dem Plättchen-Wachstumsfaktor-Rezeptor (PDGFR), dar.

Biologischer Kontext: Hemmung von Kinase-Signalwegen

Tyrosinkinasen sind eine Klasse von Enzymen, die eine entscheidende Rolle bei der zellulären Signaltransduktion spielen.[1][2][3] Sie katalysieren die Übertragung einer Phosphatgruppe von ATP auf Tyrosinreste in Proteinen, wodurch eine Kaskade von nachgeschalteten Ereignissen ausgelöst wird, die Zellwachstum, Proliferation, Differenzierung und Angiogenese regulieren.[1][2] Eine fehlregulierte Kinaseaktivität ist ein Kennzeichen vieler Krebsarten.[4][5] Das 2-Oxoindolin-Gerüst hat sich als wirksamer Pharmakophor für die Entwicklung von ATP-kompetitiven Kinase-Inhibitoren erwiesen.[5] Diese Inhibitoren binden an die ATP-Bindungstasche der Kinase und verhindern so die Phosphorylierung und die Aktivierung nachgeschalteter Signalwege.[5]

VEGFR- und PDGFR-Signalwege

VEGFR und PDGFR sind Rezeptor-Tyrosinkinasen, die eine zentrale Rolle bei der Angiogenese (der Bildung neuer Blutgefäße) und dem Tumorwachstum spielen.[4][6][7][8] Die Hemmung dieser Signalwege ist eine validierte Strategie in der Krebstherapie.[4][7]

-

VEGFR-Signalweg: Die Bindung von VEGF an seinen Rezeptor (VEGFR) auf Endothelzellen löst die Dimerisierung des Rezeptors und die Autophosphorylierung von Tyrosinresten aus.[9][10] Dies schafft Andockstellen für Signalproteine, die nachgeschaltete Signalwege wie den RAS-RAF-MEK-ERK- und den PI3K-AKT-Weg aktivieren, was zu Zellproliferation, Migration und Überleben führt.[6][9][11]

-

PDGFR-Signalweg: In ähnlicher Weise führt die Bindung von PDGF an PDGFR zur Aktivierung von Signalwegen, die das Wachstum und die Migration von Perizyten und glatten Muskelzellen der Gefäße steuern, welche die neu gebildeten Blutgefäße stabilisieren.[7][8][12][13]

Die gleichzeitige Hemmung beider Signalwege kann zu einer wirksamen anti-angiogenen und antitumorösen Wirkung führen.

Quantitative Daten zur biologischen Aktivität

Die biologische Aktivität von 2-Oxoindolin-Derivaten wird typischerweise durch ihre halbmaximale Hemmkonzentration (IC50) gegen spezifische Kinasen oder Krebszelllinien quantifiziert. Die folgende Tabelle fasst repräsentative IC50-Werte für verschiedene 2-Oxoindolin-basierte Kinase-Inhibitoren zusammen, um die potenzielle Wirksamkeit von Derivaten der 1-Methyl-2-oxoindolin-6-carbonsäure zu veranschaulichen.

| Verbindung | Zielkinase(n) | IC50 (nM) | Ziel-Zelllinie | IC50 (µM) |

| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 2, 8, 4 | HUVEC | - |

| Nintedanib | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | 34, 13, 13, 69, 37, 108, 59, 65 | - | - |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | - | - |

| Beispiel-Derivat 1 | CDK2 | 220 | MCF7 | 14.0 ± 0.7 |

| Beispiel-Derivat 2 | CDK2 | 250 | MCF7 | 10.8 ± 0.5 |

Hinweis: Die Daten stammen aus verschiedenen Quellen und dienen der Veranschaulichung der typischen Wirksamkeit von 2-Oxoindolin-Derivaten.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise zur Synthese von Amid- und Ester-Derivaten aus 1-Methyl-2-oxoindolin-6-carbonsäure.

Protokoll 1: Synthese von Amiden durch EDC/HOBt-Kopplung

Diese Methode verwendet 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) als Kopplungsreagenz in Verbindung mit 1-Hydroxybenzotriazol (HOBt) als Additiv zur Unterdrückung von Racemisierung und zur Verbesserung der Effizienz.[14][15][16]

Materialien:

-

1-Methyl-2-oxoindolin-6-carbonsäure (1,0 Äquiv.)

-

Amin (1,0 - 1,2 Äquiv.)

-

EDC·HCl (1,1 - 1,5 Äquiv.)[14]

-

HOBt (1,1 - 1,5 Äquiv.)[14]

-

Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) (2,0 - 3,0 Äquiv.)[14]

-

Wasserfreies Dimethylformamid (DMF) oder Dichlormethan (DCM)

-

Standardreagenzien für die Aufarbeitung (z.B. Ethylacetat, 1N HCl, gesättigte NaHCO3-Lösung, Sole)

Vorgehensweise:

-

Die 1-Methyl-2-oxoindolin-6-carbonsäure (1,0 Äquiv.), HOBt (1,2 Äquiv.) und das entsprechende Amin (1,1 Äquiv.) in einem Rundkolben vorlegen.[14]

-

Die Mischung in wasserfreiem DMF oder DCM lösen.[14]

-

Die Lösung in einem Eisbad unter Rühren auf 0 °C abkühlen.[14]

-

EDC·HCl (1,2 Äquiv.) portionsweise zum Reaktionsgemisch geben.[14]

-

DIPEA (2,5 Äquiv.) tropfenweise zugeben.[14]

-

Die Reaktion langsam auf Raumtemperatur erwärmen lassen und für 8 bis 24 Stunden rühren.[14] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.[14]

-

Nach Abschluss der Reaktion wird die Mischung mit Ethylacetat oder einem anderen geeigneten organischen Lösungsmittel verdünnt.[14]

-

Die organische Phase wird nacheinander mit Wasser (zur Entfernung von EDC-Nebenprodukten), 1N HCl, gesättigter wässriger NaHCO3-Lösung und Sole gewaschen.[14]

-

Die organische Schicht über wasserfreiem Na2SO4 trocknen, filtrieren und im Vakuum konzentrieren.[14]

-

Das rohe Amidprodukt wird durch Flash-Säulenchromatographie oder Umkristallisation gereinigt.[14]

Protokoll 2: Synthese von Estern durch Fischer-Veresterung

Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[17][18][19] Um das Gleichgewicht in Richtung der Produkte zu verschieben, wird der Alkohol typischerweise im Überschuss als Lösungsmittel verwendet.[17][19]

Materialien:

-

1-Methyl-2-oxoindolin-6-carbonsäure (1,0 Äquiv.)

-

Alkohol (z.B. Methanol, Ethanol; als Lösungsmittel im großen Überschuss)

-

Starke Säure als Katalysator (z.B. konzentrierte Schwefelsäure (H2SO4) oder p-Toluolsulfonsäure (TsOH))[17][18]

-

Standardreagenzien für die Aufarbeitung (z.B. Ethylacetat, gesättigte NaHCO3-Lösung, Sole)

Vorgehensweise:

-

Die 1-Methyl-2-oxoindolin-6-carbonsäure in dem entsprechenden Alkohol in einem Rundkolben lösen.

-

Eine katalytische Menge einer starken Säure (z.B. einige Tropfen konzentrierter H2SO4) vorsichtig zugeben.[20]

-

Die Reaktionsmischung unter Rückfluss erhitzen, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS). Die Reaktionszeit kann je nach Reaktivität des Alkohols und der Carbonsäure variieren.

-

Nach dem Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt.

-

Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter wässriger NaHCO3-Lösung gewaschen, um die restliche Säure zu neutralisieren, gefolgt von einem Waschschritt mit Sole.

-

Die organische Schicht wird über wasserfreiem Na2SO4 getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

-

Der rohe Ester wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Visualisierungen

Workflow der Derivatisierung

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung und Evaluierung.

VEGFR2-Signalweg

Abbildung 2: Vereinfachter VEGFR2-Signalweg und die Hemmung durch einen Kinase-Inhibitor.

References

- 1. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]